4-(4-(Naphthalen-1-yl)-2-phenyl-1H-imidazol-5-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Naphthalen-1-yl)-2-phenyl-1H-imidazol-5-yl)pyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with an imidazole ring, which is further substituted with naphthalene and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Naphthalen-1-yl)-2-phenyl-1H-imidazol-5-yl)pyridine typically involves multi-step organic reactions. One common method starts with the condensation of 4-bromoacetophenone and 1-naphthaldehyde in the presence of a base such as sodium hydroxide to form a chalcone intermediate. This intermediate is then subjected to cyclization reactions to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Naphthalen-1-yl)-2-phenyl-1H-imidazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
4-(4-(Naphthalen-1-yl)-2-phenyl-1H-imidazol-5-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(4-(Naphthalen-1-yl)-2-phenyl-1H-imidazol-5-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(Naphthalen-1-yl)pyridine: A simpler analog with similar structural features but lacking the imidazole and phenyl groups.
2,6-Bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine: Another related compound used in the synthesis of advanced materials.
Uniqueness
4-(4-(Naphthalen-1-yl)-2-phenyl-1H-imidazol-5-yl)pyridine is unique due to its combination of structural elements, which confer specific chemical and biological properties. The presence of both naphthalene and phenyl groups, along with the imidazole ring, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C24H17N3 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-(5-naphthalen-1-yl-2-phenyl-1H-imidazol-4-yl)pyridine |
InChI |
InChI=1S/C24H17N3/c1-2-8-19(9-3-1)24-26-22(18-13-15-25-16-14-18)23(27-24)21-12-6-10-17-7-4-5-11-20(17)21/h1-16H,(H,26,27) |
InChI Key |
PFXGPRJWNUSPRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC4=CC=CC=C43)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.